molecular formula C29H24ClN3O5 B12038706 1-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate CAS No. 769153-64-2

1-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate

Cat. No.: B12038706
CAS No.: 769153-64-2
M. Wt: 530.0 g/mol
InChI Key: DEHFHNHLAVLXJM-VTNSRFBWSA-N
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Description

1-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate is a complex organic compound with a molecular formula of C25H21BrClN3O5 . This compound is notable for its unique structure, which includes a chlorobenzoyl group, a naphthyl group, and an ethoxybenzoate group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 1-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate involves multiple stepsThe final step involves the coupling of the naphthyl and ethoxybenzoate groups under specific reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

1-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

1-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate can be compared with other similar compounds, such as:

  • 4-BR-2-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-ethoxybenzoate
  • 4-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)-2-MEO-phenyl 4-butyoxybenzoate
  • 4-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)-2-MEO-phenyl 4-ethoxybenzoate

These compounds share similar structural features but differ in their substituents, which can affect their chemical properties and biological activities.

Properties

CAS No.

769153-64-2

Molecular Formula

C29H24ClN3O5

Molecular Weight

530.0 g/mol

IUPAC Name

[1-[(E)-[[2-[(2-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate

InChI

InChI=1S/C29H24ClN3O5/c1-2-37-21-14-11-20(12-15-21)29(36)38-26-16-13-19-7-3-4-8-22(19)24(26)17-32-33-27(34)18-31-28(35)23-9-5-6-10-25(23)30/h3-17H,2,18H2,1H3,(H,31,35)(H,33,34)/b32-17+

InChI Key

DEHFHNHLAVLXJM-VTNSRFBWSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)CNC(=O)C4=CC=CC=C4Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)CNC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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